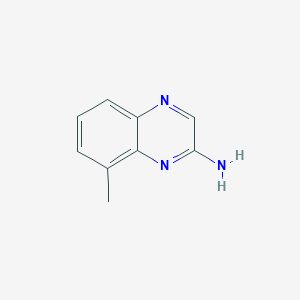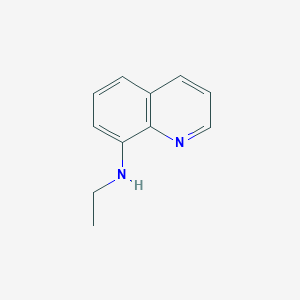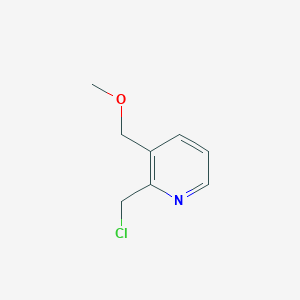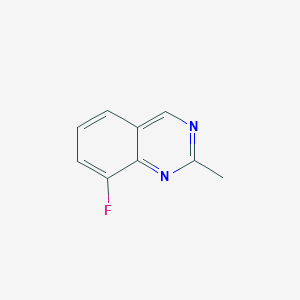
6-Ethylnaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethylnaphthalen-1-ol is an organic compound belonging to the naphthalene family It consists of a naphthalene ring substituted with an ethyl group at the sixth position and a hydroxyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnaphthalen-1-ol typically involves the alkylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 6-ethylnaphthalene is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 6-Ethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 6-ethylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 6-Ethylnaphthalen-1-one or 6-Ethylnaphthalen-1-al.
Reduction: 6-Ethylnaphthalene.
Substitution: 6-Ethylnaphthalen-1-yl chloride or bromide.
科学研究应用
6-Ethylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
作用机制
The mechanism of action of 6-Ethylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
6-Methylnaphthalen-1-ol: Similar structure with a methyl group instead of an ethyl group.
1-Naphthol: Lacks the ethyl substitution, only has a hydroxyl group on the naphthalene ring.
2-Naphthol: Hydroxyl group positioned at the second carbon of the naphthalene ring.
Uniqueness: 6-Ethylnaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs.
属性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
6-ethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-8,13H,2H2,1H3 |
InChI 键 |
NQBMFLCJBMYYCP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)





